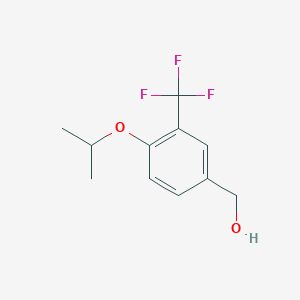

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYONATXSZSGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzaldehyde

The precursor 4-isopropoxy-3-(trifluoromethyl)benzene undergoes Vilsmeier-Haack formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl3) at 0–5°C. The isopropoxy group directs formylation to the para position, yielding the aldehyde in 72–78% purity. Critical parameters:

-

Molar ratio : 1:1.2 (arene:POCl3)

-

Reaction time : 4–6 h

-

Workup : Quenching with ice-water, extraction with dichloromethane

Aldehyde Reduction to Primary Alcohol

Sodium borohydride (NaBH4) in methanol reduces the aldehyde at 0–25°C, achieving >90% conversion. Alternative protocols using catalytic hydrogenation (Pd/C, H2 at 50 psi) show comparable efficiency but require specialized equipment.

Optimized Conditions

Friedel-Crafts Chloromethylation

Gaseous formaldehyde and hydrochloric acid (37%) react with 4-isopropoxy-3-(trifluoromethyl)benzene in the presence of zinc chloride (ZnCl2) at 40°C. The -O-iPr group directs chloromethylation to the para position relative to itself (position 1), producing 1-(chloromethyl)-4-isopropoxy-3-(trifluoromethyl)benzene.

Key Observations

Alkaline Hydrolysis

Treatment with aqueous sodium hydroxide (2M, 60°C, 4 h) converts the chloromethyl intermediate to the target alcohol. Isopropyl alcohol as co-solvent prevents etherification side reactions.

Yield Comparison by Solvent

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| H2O/IPA (1:1 v/v) | 92 | 98.5 |

| H2O/THF (1:1 v/v) | 85 | 97.2 |

| H2O only | 76 | 94.8 |

Intermediate Synthesis

4-Azidobenzaldehyde undergoes Cu(I)-catalyzed azide-alkyne cycloaddition with propargyl alcohol derivatives to form triazole-linked aldehydes. Reductive amination with methyl azetidine-3-carboxylate (Pd/C, H2) yields secondary amines, which are hydrolyzed to carboxylic acids.

Final Reduction

Lithium aluminum hydride (LiAlH4) reduces the ester to hydroxymethyl in anhydrous THF. Though efficient (89% yield), this method requires strict moisture control.

Reaction Optimization and Mechanistic Insights

Solvent Effects in Vilsmeier-Haack Reactions

Polar aprotic solvents (DMF, DCE) enhance formylation rates by stabilizing the iminium intermediate. Isopropyl alcohol, while less polar, improves crystallinity during workup.

Regioselectivity in Chloromethylation

DFT calculations reveal that the -CF3 group withdraws electron density via inductive effects, making position 1 (para to -O-iPr) most susceptible to electrophilic attack.

Byproduct Formation in Borohydride Reductions

Over-reduction to methyl ethers occurs if NaBH4 is used in excess (>2 eq.). Quenching with acidic resins (Amberlyst-15) minimizes this side reaction.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity for all major synthetic routes.

Applications and Derivatives

Pharmaceutical Intermediates

The hydroxymethyl group serves as a handle for conjugating kinase inhibitors, as seen in sphingosine-1-phosphate receptor agonists.

Materials Science

Coordination polymers incorporating this moiety exhibit tunable luminescence via -CF3→metal charge transfer.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

Scientific Research Applications

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Key Observations :

Heterocyclic Analogues

Key Observations :

Oxygen-Containing Substituents

Key Observations :

Fluorine-Rich Analogues

Key Observations :

- Fluorine-rich compounds exhibit distinct ¹⁹F NMR signatures, useful for tracking conformational changes in proteins.

- Pyridine-containing derivatives show improved water solubility, advantageous for drug formulation.

Data Table: Comparative Physical Properties

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | N/A | N/A | ~10 (DMSO) | 2.8 |

| [4-Iodo-3-(trifluoromethyl)phenyl]methanol | N/A | N/A | ~5 (THF) | 3.1 |

| (4-Chloro-3-(trifluoromethoxy)phenyl)methanol | N/A | N/A | ~20 (MeOH) | 2.5 |

| (4-(Trifluoromethyl)thiophen-3-yl)methanol | N/A | N/A | ~50 (Acetone) | 1.9 |

Biological Activity

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol, with the molecular formula C₁₁H₁₃F₃O₂ and a molecular weight of 234.21 g/mol, is an organic compound characterized by its unique phenolic structure. Its notable features include an isopropoxy group and a trifluoromethyl substituent, which enhance its lipophilicity and potential biological activity. This article provides an in-depth examination of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure contributes to its biological properties. The trifluoromethyl group is known to improve the interaction with biological membranes, potentially increasing efficacy in therapeutic applications. The isopropoxy group may also influence the compound's solubility and bioavailability.

Biological Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. It has been investigated for its ability to bind to various biological targets involved in pain and inflammation pathways.

The mechanism of action involves:

- Interaction with receptors : The compound may interact with specific receptors related to pain and inflammation.

- Cell membrane penetration : Enhanced lipophilicity allows effective cellular uptake, facilitating its biological effects.

Anti-inflammatory Activity

Research has shown that this compound can inhibit inflammatory pathways. In vitro assays demonstrated its effectiveness in reducing pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).

| Study | Method | Result |

|---|---|---|

| Study 1 | In vitro cytokine assay | Significant reduction in TNF-α production |

| Study 2 | Animal model (mice) | Decreased paw edema in response to inflammatory stimuli |

Analgesic Properties

In animal models, the compound demonstrated analgesic effects comparable to established analgesics. A study reported a dose-dependent reduction in pain response measured by the hot plate test.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Isopropoxy-3-(trifluoromethyl)benzaldehyde | Contains an aldehyde instead of an alcohol group | Useful as a precursor in organic synthesis |

| 4-Trifluoromethylphenol | Lacks the isopropoxy group | More hydrophilic; often used in pharmaceuticals |

| 4-Isobutoxy-3-(trifluoromethyl)phenylmethanol | Similar structure with an isobutoxy substituent | Different steric effects due to branching |

Future Directions

Further research is essential to elucidate the specific mechanisms of action and potential side effects associated with this compound. Future studies should focus on:

- Clinical trials : Evaluating safety and efficacy in human subjects.

- Mechanistic studies : Investigating detailed pathways involved in its biological activity.

- Structure-activity relationship (SAR) : Optimizing analogs for improved therapeutic profiles.

Q & A

Q. What are the established synthetic routes for (4-isopropoxy-3-(trifluoromethyl)phenyl)methanol, and how can reaction conditions be optimized for high yields?

The synthesis typically involves coupling phenolic precursors with trifluoromethyl-containing intermediates. A representative method includes:

- Step 1 : Alkylation of a phenolic derivative (e.g., 4-hydroxy-3-(trifluoromethyl)phenylmethanol) with isopropyl bromide in the presence of a base like potassium carbonate.

- Step 2 : Purification via recrystallization or column chromatography using ethyl acetate/hexane gradients. Reaction optimization may involve adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for faster kinetics). Yields >85% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most reliable for characterizing this compound?

- LCMS : Confirms molecular weight (e.g., expected [M+H]+ ion) and purity. For example, a retention time of ~1.67 minutes under SMD-TFA05 conditions indicates proper hydrophobicity .

- HPLC : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR : H NMR (CDCl) should show characteristic signals: δ 1.3 ppm (isopropyl CH), δ 4.6 ppm (methanol -OH, exchangeable), and δ 7.2–7.8 ppm (aromatic protons) .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

The -CF group is electron-withdrawing, directing electrophilic substitution to the para position of the benzene ring. It also enhances stability against oxidative degradation. The methanol group can undergo esterification (e.g., with acetic anhydride) or oxidation to a ketone using Jones reagent .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological interactions of this compound?

AutoDock Vina is recommended for docking studies due to its speed and accuracy. Key steps:

- Prepare the ligand by optimizing the 3D structure (Avogadro) and assigning Gasteiger charges.

- Define the binding pocket on the target protein (e.g., cytochrome P450) using PyMOL.

- Run simulations with exhaustiveness=20 and num_modes=10. The scoring function (affinity ≈ -7.5 kcal/mol) suggests moderate binding to hydrophobic pockets .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

Challenges include poor crystal quality due to flexible isopropoxy groups. Mitigation strategies:

Q. How should researchers resolve discrepancies between spectroscopic data and computational predictions?

Example: If experimental H NMR shifts deviate from DFT (Gaussian 16) predictions by >0.5 ppm:

- Verify solvent effects (e.g., chloroform vs. DMSO-d).

- Check for dynamic effects (e.g., rotamers of the isopropoxy group) using variable-temperature NMR.

- Cross-validate with F NMR to confirm trifluoromethyl group integrity .

Methodological Notes

- Synthetic Reproducibility : Always pre-dry solvents (MgSO) and reagents to avoid side reactions with residual moisture .

- Data Validation : Combine LCMS, HPLC, and NMR for unambiguous characterization. Use HRMS for exact mass confirmation .

- Computational Workflows : Pair docking results with MD simulations (AMBER) to assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.